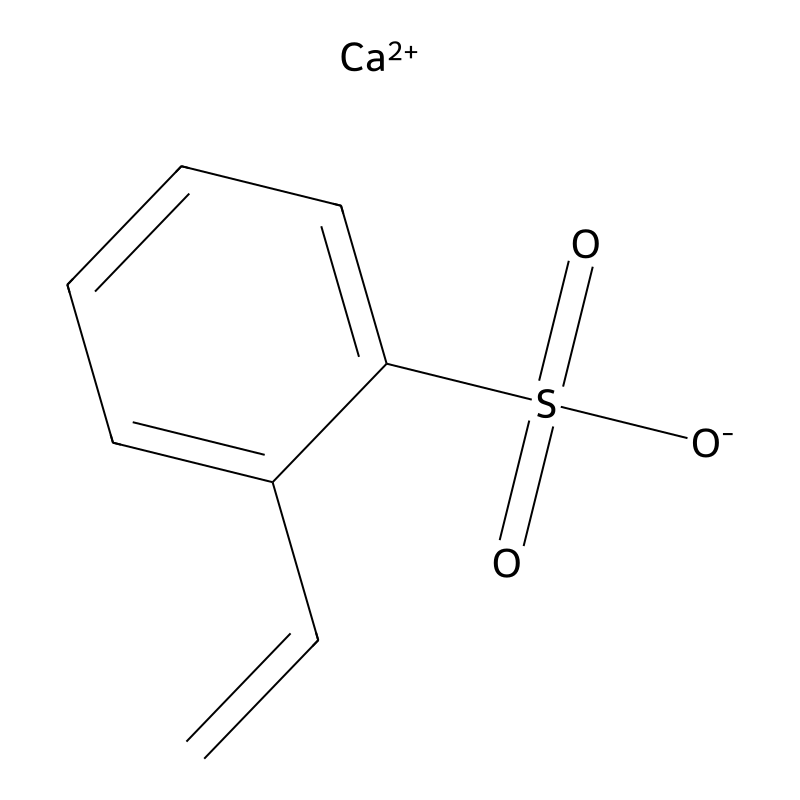

Calcium polystyrene sulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Calcium polystyrene sulfonate is a cation exchange resin primarily used for the treatment of hyperkalemia, a condition characterized by elevated potassium levels in the blood. This compound is derived from polystyrene sulfonic acid through a sulfonation process, where polystyrene is treated with sulfur trioxide to introduce sulfonic acid groups. Calcium polystyrene sulfonate is insoluble in water and functions by exchanging calcium ions for potassium ions in the gastrointestinal tract, thereby facilitating the excretion of excess potassium through feces .

Toxicity:

Calcium polystyrene sulfonate is generally well-tolerated when used as directed. However, potential side effects include constipation, nausea, vomiting, and gastrointestinal irritation []. In rare cases, it can cause low blood calcium levels (hypocalcemia) [].

Flammability

Not flammable.

Reactivity

Can react with strong oxidizing agents.

Important Note:

Calcium polystyrene sulfonate should not be used in patients with intestinal obstruction or gastrointestinal bleeding due to the risk of worsening these conditions [].

The synthesis of calcium polystyrene sulfonate involves several key steps:

- Sulfonation of Polystyrene: Polystyrene is treated with sulfur trioxide to introduce sulfonic acid groups.

- Neutralization: The resulting polystyrene sulfonic acid is neutralized with calcium hydroxide or calcium carbonate to produce calcium polystyrene sulfonate.

- Purification: The resin is then purified and dried to obtain the final product.

Alternative methods may include variations in temperature and pressure during the sulfonation process to achieve different degrees of sulfonation and cross-linking .

Calcium polystyrene sulfonate is unique due to its specific application in patients requiring low sodium intake, making it particularly beneficial for individuals with heart conditions or those on sodium-restricted diets .

Research has indicated that calcium polystyrene sulfonate can interact with other medications and substances within the gastrointestinal tract. For instance, its efficacy may be influenced by concurrent use with sorbitol, which has been associated with increased risk of gastrointestinal complications such as colonic necrosis when used together. Monitoring serum electrolytes during treatment is crucial to avoid adverse effects like hypokalemia or hypercalcemia .

Calcium polystyrene sulfonate demonstrates measurable potassium-binding capacity through established in vitro model systems. Research indicates that each gram of calcium polystyrene sulfonate possesses a theoretical in vitro exchange capacity of approximately 1.3 to 2 millimoles of potassium [1]. However, this theoretical capacity differs significantly from practical performance, as the actual amount of potassium bound in vivo is considerably less than this theoretical maximum due to competition from other cations and physiological conditions [1].

In vitro potassium sequestration studies have examined calcium polystyrene sulfonate under controlled laboratory conditions using simulated intestinal fluid. These models demonstrate that the resin exhibits dose-dependent potassium binding characteristics [2]. Research conducted with chronic kidney disease patients shows serum potassium concentrations decreased in a dose-dependent fashion, with 5 grams daily reducing potassium by 0.68 millimoles per liter, 10 grams daily achieving 0.96 millimoles per liter reduction, and 15 grams daily producing 1.32 millimoles per liter reduction [2].

The effectiveness of calcium polystyrene sulfonate in sequestering potassium has been quantified through multiple clinical investigations. In a comprehensive study of 247 patients, calcium polystyrene sulfonate treatment significantly decreased serum potassium levels from 5.8 ± 0.3 millimoles per liter to 4.9 ± 0.7 millimoles per liter [2]. The response rates varied across different treatment durations, with 79.9% response in the less than 3 months group, 71.4% in the 3-6 months group, 66.7% in the 6-12 months group, and 86.8% in the greater than 1 year group [2].

Further validation of potassium sequestration efficiency comes from randomized controlled trials. In a study involving 107 patients with stage 3-5 non-dialysis chronic kidney disease, treatment with 15 grams daily reduced serum potassium by 0.68 ± 0.46 millimoles per liter after 3 days and 0.64 ± 0.37 millimoles per liter after 7 days [3]. The 30 grams daily dosage achieved greater reductions of 0.75 ± 0.43 millimoles per liter after 3 days and 0.94 ± 0.49 millimoles per liter after 7 days [3].

| Parameter | 15g Daily Dosage | 30g Daily Dosage |

|---|---|---|

| 3-day reduction (mmol/L) | 0.68 ± 0.46 [3] | 0.75 ± 0.43 [3] |

| 7-day reduction (mmol/L) | 0.64 ± 0.37 [3] | 0.94 ± 0.49 [3] |

| Patients achieving normal potassium at 3 days | 60% [3] | 70.6% [3] |

| Patients achieving normal potassium at 7 days | 57.4% [3] | 77.6% [3] |

Comparative Binding Capacity Studies With Sodium Polystyrene Sulfonate

Comparative research reveals distinct differences in potassium-binding capacity between calcium polystyrene sulfonate and sodium polystyrene sulfonate. In vitro examinations demonstrate that sodium polystyrene sulfonate 1000 milligrams exchanges bound sodium for 110-135 milligrams of potassium, whereas calcium polystyrene sulfonate 1000 milligrams exchanges bound calcium for 53-71 milligrams of potassium [4]. This indicates that the amount of potassium adsorbed with sodium polystyrene sulfonate is expected to be approximately twice that of calcium polystyrene sulfonate [4].

Clinical evidence supports these in vitro findings through direct comparative studies. Research involving patients who switched from calcium polystyrene sulfonate to equivalent amounts of sodium polystyrene sulfonate demonstrated significant improvements in potassium control [4]. In the change group, serum potassium levels decreased significantly from 5.5 ± 0.6 to 4.9 ± 0.6 milliequivalents per liter when switching to sodium polystyrene sulfonate [4]. A new start group receiving sodium polystyrene sulfonate showed reductions from 5.9 ± 0.4 to 4.7 ± 0.6 milliequivalents per liter [4].

A randomized crossover trial comparing calcium polystyrene sulfonate and sodium polystyrene sulfonate in 20 pre-dialysis patients with hyperkalemia found no significant difference in potassium reduction between the two agents after 4 weeks of treatment [5]. However, important distinctions emerged regarding effects on mineral metabolism. Sodium polystyrene sulfonate significantly decreased serum calcium and magnesium levels while increasing intact parathyroid hormone values, whereas calcium polystyrene sulfonate reduced intact parathyroid hormone levels [5].

The mechanism underlying these binding capacity differences relates to the relative affinity of cations to polystyrene sulfonic acid resin. Research demonstrates that the difference in affinity of calcium versus sodium cations to the polystyrene sulfonic acid resin contributes to the observed binding capacity variations [4]. Sodium polystyrene sulfonate exhibits stronger potassium adsorption ability compared to calcium polystyrene sulfonate under equivalent dosing conditions [4].

| Resin Type | Potassium Exchange Capacity | Cation Released |

|---|---|---|

| Sodium polystyrene sulfonate | 110-135 mg K per 1000 mg resin [4] | Sodium |

| Calcium polystyrene sulfonate | 53-71 mg K per 1000 mg resin [4] | Calcium |

Additional research examining mineral and bone metabolism effects reveals important safety considerations. Calcium polystyrene sulfonate demonstrated advantages in avoiding hyperparathyroidism and volume overload compared to sodium polystyrene sulfonate [5]. In artificial colon fluid studies, calcium polystyrene sulfonate increased calcium levels and decreased sodium levels, while sodium polystyrene sulfonate greatly reduced potassium, magnesium, and ammonia levels [5].

Molecular Interactions With Intestinal Mucosal Barriers

The molecular mechanism of calcium polystyrene sulfonate involves specific interactions with intestinal mucosal barriers that facilitate potassium sequestration. Calcium polystyrene sulfonate functions as a cation exchange resin that is not absorbed from the gastrointestinal tract, working locally within the intestinal environment [1]. The resin removes potassium from the body by exchanging it within the gut for calcium, with the majority of this exchange occurring in the large intestine, which excretes potassium to a greater degree than the small intestine [1].

Molecular dynamics simulations have provided detailed insights into the calcium-binding behavior of polystyrene sulfonate at the atomic level. Research using Extended X-ray Absorption Fine Structure spectroscopy combined with molecular dynamics simulations characterizes the coordination structures and dynamics of calcium ions in sulfonated polystyrene [6]. These studies reveal that calcium coordination involves both sulfonate groups and oxygen atoms, with averaged calcium-oxygen distances of 2.5 and 2.4 Angstroms and coordination numbers of 5.8 and 5.7 from molecular dynamics and spectroscopic analysis, respectively [6].

The molecular structure analysis indicates that 5-7 oxygen atoms from 4-5 sulfonated groups coordinating with calcium are the most frequently observed configurations [6]. The best fit of spectroscopic data suggests one dominant shell for calcium-oxygen coordination, consisting of six oxygen atoms from five different sulfonated groups and one from a water molecule [6]. The interaction between calcium ions and sulfonate groups significantly slows down the dynamics of these species in a cooperative manner, while water molecules exhibit much faster dynamics [6].

Advanced molecular simulations demonstrate the formation of calcium ion bridges between sulfonate groups under specific conditions. Research examining the effect of dodecyl sulfate on calcium-binding ability shows that calcium ion bridges form between sulfonate groups located on one side of the polystyrene backbone [7]. These calcium ion bridges contribute to enhanced binding capacity under certain environmental conditions [7].

The efficiency of potassium exchange is characterized as unpredictable and variable, with the resin demonstrating non-selective binding properties [1]. The negatively charged sulfonic acid groups on the resin exhibit higher affinity for potassium ions compared to calcium ions [8]. This selective affinity underlies the mechanism by which calcium polystyrene sulfonate effectively removes potassium from the intestinal environment.

Molecular dynamics simulations reveal that structural parameters significantly influence calcium-binding behavior. The arrangement of aromatic groups around the carbon backbone (tacticity) and the degree of sulfonation both affect calcium-binding capacity [9]. Research demonstrates that calcium-binding ability and response to environmental factors are highly sensitive to the arrangement of aromatic groups around the backbone [9]. Specific atactic structures of 100% sulfonated polystyrene sulfonate show significant increases in calcium ion binding under certain conditions [9].

Preclinical Efficacy in Renal Failure Animal Models

Limited research exists specifically examining calcium polystyrene sulfonate efficacy in animal models of renal failure. However, related polystyrene sulfonate research provides relevant insights into renal toxicity and efficacy patterns. A study investigating polystyrene microplastics in juvenile rats demonstrated nephrotoxicity associated with oxidative stress, inflammation, and endoplasmic reticulum stress [10]. This research involved oral exposure to polystyrene microplastics at 2.0 milligrams per kilogram per day for 28 days in juvenile rats [10].

The polystyrene microplastic study revealed significant effects on renal function parameters. Results showed that polystyrene exposure decreased growth rate of body weight and organ index of kidney, cardiac, and ovary [10]. The treatment caused histological lesions of the kidney by disrupting serum blood urea nitrogen, creatinine, and pro-inflammatory mediators including interleukin-1β, interleukin-6, and tumor necrosis factor-α [10].

Research examining the efficacy of preclinical models demonstrates that polystyrene-based materials can be absorbed by the intestinal tract and distributed throughout animal systems. Studies using polystyrene microspheres with diameter ranges from 500 nanometers to 5 micrometers showed absorption by the small intestine and distribution throughout rats [11]. After delivering microspheres to the jejunum or ileum, high concentrations of polystyrene were detected in the liver, kidneys, and lungs [11].

Mechanistic studies revealed that pharmacologic inhibitors including chlorpromazine, phorbol 12-myristate 13-acetate, and cytochalasin D caused reduction in the total number of microspheres absorbed in the jejunum and ileum [11]. This demonstrates that non-phagocytic processes, including endocytosis, direct the uptake of microspheres in the small intestine [11].

Animal models of chronic kidney disease have been employed to study related calcium-binding compounds and renal protective strategies. Research using adenine-fed rats to create stable chronic renal failure models demonstrates the utility of such approaches for evaluating calcium-related interventions [12]. These models show significant increases in serum creatinine and phosphorus levels along with decreased serum calcium levels compared to control diet animals [12].

The chronic kidney disease animal models provide evidence for the pathophysiological changes relevant to calcium polystyrene sulfonate research. Studies demonstrate significant decreases in creatinine clearance in chronic kidney disease rats receiving adenine diets compared to control animals [12]. The phosphaturic hormone fibroblast growth factor 23 was significantly increased in treated animals, indicating successful modeling of chronic kidney disease mineral and bone metabolism disturbances [12].

Additional research examining mesenchymal stromal cell therapy in murine models of chronic cyclosporine nephrotoxicity provides insights into renal failure model characteristics [13]. These studies demonstrate that combined administration with bone marrow-derived mesenchymal stromal cells ameliorated survival rates and significantly improved renal function and histological parameters [13]. The models showed reduction of apoptosis and fibrotic markers, translating into measurable improvements in renal outcomes [13].

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

MeSH Pharmacological Classification

Pictograms

Irritant